molecular formula C13H21NO3 B13544061 Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate

Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B13544061
M. Wt: 239.31 g/mol
InChI Key: NJYXEMSUTILCDW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound featuring a 1-azaspiro[3.3]heptane core with a tert-butyl carbamate group and a 2-oxoethyl substituent. This compound is of significant interest in medicinal chemistry due to its rigid spirocyclic framework, which enhances metabolic stability and bioavailability compared to linear analogs . The 2-oxoethyl group provides a reactive handle for further derivatization, enabling applications in drug discovery, particularly for targeting enzymes or receptors requiring conformationally constrained ligands .

For instance, tert-butyl 3-(2-oxoethyl)-3-(4-(trifluoromethyl)benzyl)azetidine-1-carboxylate (3o) was synthesized in 73% yield using tert-butyl 6-((1,3-dioxoisoindolin-2-yl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate and bromobenzene under Pd catalysis .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-10(5-8-15)13(14)6-4-7-13/h8,10H,4-7,9H2,1-3H3

InChI Key

NJYXEMSUTILCDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C12CCC2)CC=O

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthesis (Based on Patent CN102442934A)

This method is notable for its scalability and relatively high overall yield (~41%).

Step Reaction Description Reagents & Conditions Yield (%) Notes
XVII Reduction of precursor compound (14) Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), 0–20 °C, molar ratio 1:1–1:1.5 76% (for intermediate) Efficient hydride reduction of ketone or ester functionality
XVIII Protection of amine group Tosyl chloride (TsCl), pyridine solvent 91% Formation of tosyl-protected intermediate to facilitate ring closure
XIX Ring closure with o-nitrobenzenesulfonamide Ortho-nitrophenyl sulphonamide, potassium carbonate (K2CO3), methyl sulfoxide (DMSO), 90–120 °C Not specified Formation of azetidine ring via intramolecular cyclization
XX Substitution with thiophenol Thiophenol, potassium carbonate, N,N-dimethylformamide (DMF) Not specified Functionalization to introduce sulfur substituent
XXI Ketone formation and Boc protection Acidic hydrolysis (HCl), then tert-butyl dicarbonate (BOC2O), ethyl acetate solvent, sodium bicarbonate (NaHCO3) 60.1% (two-step yield) Final ketone formation and installation of tert-butyl carbamate protecting group

Key observations:

  • The reaction sequence is carried out under mild conditions suitable for scale-up.
  • The use of lithium aluminum hydride reduction and tosyl protection is critical for successful ring closure.
  • The final compound is obtained as a high-purity white solid with 99% purity confirmed by NMR.
  • The method addresses previous challenges of low yield and purification difficulty in the preparation of the 6-oxo-2-azaspiro[3.3]heptane derivatives.

Alternative Synthetic Route (Literature Reference: Org. Lett., Vol. 11)

  • Ethyl cyanoacetate is used as a starting material with potassium carbonate in DMF to form a key intermediate (yield ~55%).
  • Reduction with sodium borohydride (NaBH4) provides a hydroxyl intermediate (yield ~95%).
  • Tosyl chloride protection and subsequent transformations follow similar steps as in the patent method.
  • This route is less favored for large-scale synthesis due to lower yields in some steps and purification challenges.

Supporting Synthetic Details from ACS Chemical Neuroscience

  • A related compound, tert-butyl 6-(2-ethoxy-2-oxo-ethyl)-2-azaspiro[3.3]heptane-2-carboxylate, was synthesized by alkylation of an azetidine intermediate in DMF at 0 °C, followed by stirring at room temperature overnight.
  • Workup involved extraction with dichloromethane, washing with water and brine, drying over sodium sulfate, filtration, and concentration.
  • Purification was achieved by silica gel chromatography.
  • These conditions are indicative of mild and efficient alkylation methods applicable to the preparation of the 2-oxoethyl substituted azaspiro compounds.

Data Tables Summarizing Key Reaction Parameters and Outcomes

Step Reagents & Solvents Temperature (°C) Reaction Time Yield (%) Product Purity Notes
Reduction (LiAlH4) LiAlH4, THF 0–20 1–2 h 76 Not specified Efficient hydride reduction
Protection (TsCl) TsCl, pyridine Room temp 2–4 h 91 Not specified Amino group tosylation
Ring Closure o-Nitrophenyl sulphonamide, K2CO3, DMSO 90–120 12–24 h Not specified Not specified Formation of azetidine ring
Thiophenol Substitution Thiophenol, K2CO3, DMF Room temp 12 h Not specified Not specified Introduction of sulfur substituent
Ketone Formation & Boc Protection HCl, BOC2O, EtOAc, NaHCO3 Room temp Overnight 60.1 (two-step) 99% (NMR) Final product isolation

Research Outcomes and Characterization

  • The final tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate compound was obtained with high purity (99%) as confirmed by ^1H NMR spectroscopy.
  • Spectroscopic data (NMR, MS) confirm the expected molecular structure and mass.
  • The method allows for multi-gram scale synthesis with reproducible yields.
  • The synthetic strategy provides a versatile platform for further functionalization of the azetidine and cyclobutane rings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs of tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate, highlighting their structural differences and synthetic parameters:

Compound Name Core Structure Substituents Yield Key Applications/Properties Reference
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 2-Azaspiro[3.3]heptane 6-Oxo group 80-85% Bifunctional intermediate for drug design
Tert-butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate 1-Azaspiro[3.3]heptane 6-Formyl group N/A Aldehyde handle for conjugation
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate Azetidine 3-(2-Oxoethyl) group 73% Reactive intermediate for alkylation
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 2-Azaspiro[3.3]heptane 6-Hydroxy group N/A Hydroxyl group for etherification
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 2-Azaspiro[3.3]heptane 6-Amino group N/A Amine functionality for amide coupling

Key Differences and Trends

Spirocyclic systems like 2-azaspiro[3.3]heptane exhibit superior pharmacokinetic properties compared to monocyclic azetidines due to reduced ring strain .

Functional Group Reactivity: The 2-oxoethyl group in the target compound enables nucleophilic additions (e.g., Grignard reactions) or reductions to generate alcohols or amines, whereas formyl (in 6-formyl analogs) or amino groups (in 6-amino analogs) offer alternative reaction pathways .

Synthetic Accessibility :

  • Iridium-catalyzed amination (e.g., for tert-butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate, 87% yield) and alkylboration strategies (e.g., for compound 3o, 73% yield) are scalable methods for spirocyclic derivatives .

Pharmacological Relevance

Spirocyclic compounds like this compound occupy underutilized chemical space complementary to piperidine-based drugs. Their rigid structures are advantageous for:

  • CNS Drug Development : Enhanced blood-brain barrier penetration due to reduced polarity .
  • Enzyme Inhibition : Conformational restriction improves binding to active sites (e.g., kinases, proteases) .

Biological Activity

Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate is a novel compound characterized by its unique spirocyclic structure, which includes a tert-butyl group and a carboxylate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly as a scaffold for drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO3, with a molecular weight of approximately 241.32 g/mol. Its structural uniqueness arises from the combination of a spirocyclic system and the presence of both hydroxyl and carboxylate functional groups, making it a valuable building block in various chemical applications.

Biological Activity

Research indicates that this compound exhibits potential biological activity by interacting with various biochemical pathways. The compound's unique structure allows for interactions with specific biological targets, which may lead to therapeutic applications.

While detailed mechanisms of action are still under investigation, preliminary studies suggest that the compound may influence the activity of certain enzymes or receptors involved in metabolic pathways. For instance, its ability to inhibit specific enzymatic activities has been noted, although further research is necessary to elucidate these interactions comprehensively.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibition Studies : In vitro assays have demonstrated that this compound can inhibit the secretion of virulence factors in pathogenic bacteria, suggesting its potential as an antimicrobial agent. For example, high concentrations (50 μM) resulted in approximately 50% inhibition of specific bacterial secretion systems .
  • Drug Development Potential : The compound has been investigated as a scaffold for developing new therapeutics targeting antibiotic-resistant bacteria. Its structural properties allow for modifications that could enhance its efficacy against various pathogens .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylateContains hydroxyl groupModerate antimicrobial activity
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylateOxygen atom in the ringLower potency against bacterial targets
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylateVariation in ring sizePotential differences in reactivity

This table illustrates how variations in structure can significantly impact biological activity, underscoring the importance of structural optimization in drug design.

Synthesis and Application

The synthesis of this compound typically involves multiple steps, including the formation of the spirocyclic ring system followed by functionalization of the hydroxyl and carboxylate groups. Industrial methods may utilize continuous flow reactors to enhance efficiency during production, adapting laboratory techniques for larger-scale applications .

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate?

The synthesis typically involves multi-step strategies, including ring-opening reactions and functional group transformations. For example, spirocyclic intermediates can be generated via reduction of azaspiro[3.3]heptane precursors using reagents like LiAlH4_4 in THF at low temperatures, followed by oxidation or alkylation to introduce the 2-oxoethyl group . Protecting groups such as tert-butoxycarbonyl (Boc) are often employed to stabilize reactive amines during synthesis .

Q. How can NMR spectroscopy confirm the structure of this compound?

1^1H and 13^{13}C NMR are critical for structural validation. Key signals include:

  • A singlet at δ ~1.42 ppm for the tert-butyl group (9H).
  • Resonances between δ 3.36–4.31 ppm for spirocyclic protons and the oxoethyl moiety .
  • Carbonyl signals (C=O) at ~156–163 ppm in 13^{13}C NMR . Coupling constants (e.g., J=9.210.0J = 9.2–10.0 Hz) further confirm stereochemistry and ring strain effects .

Q. What strategies are effective for introducing functional groups to the azaspiro[3.3]heptane core?

Functionalization often involves:

  • Protection/Deprotection : Boc groups shield amines during alkylation or acylation .
  • Catalytic Hydrogenation : For reducing unsaturated bonds (e.g., allyl to ethyl) .
  • Oxidation : Controlled oxidation of alcohols to ketones (e.g., using Swern or Dess-Martin conditions) to install the 2-oxoethyl group .

Advanced Research Questions

Q. How does ring strain in the azaspiro[3.3]heptane scaffold influence its reactivity?

The spirocyclic structure introduces significant ring strain, enhancing reactivity in ring-opening or nucleophilic substitution reactions. Strain energy calculations (via DFT) and experimental data (e.g., accelerated reaction rates under mild conditions) highlight its propensity for [2+2] cycloadditions or SN2_2 mechanisms . This strain also impacts crystallization behavior, as seen in altered melting points (e.g., 102–104°C for related compounds) .

Q. What challenges arise in enantioselective synthesis of this compound?

Achieving enantiocontrol requires chiral auxiliaries or catalysts. For example, asymmetric induction using tert-butylsulfinyl groups (e.g., 87% yield, [α]D20_{D}^{20} = +20.40) has been reported for analogous spirocycles . Challenges include steric hindrance from the spiro core and racemization during deprotection. Chiral HPLC or enzymatic resolution may address these issues .

Q. How can data contradictions in spirocyclic compound yields be resolved?

Discrepancies often stem from:

  • Reagent Purity : LiAlH4_4 activity varies with storage conditions, affecting reduction efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) vs. dioxane alter reaction kinetics .
  • Catalyst Loading : Substoichiometric NaH (10 mmol vs. 1.5 mmol) significantly impacts yields in alkylation steps . Standardizing protocols and reporting detailed conditions (e.g., argon atmosphere, −40°C) improves reproducibility .

Q. What role does the Boc group play in stabilizing intermediates?

The Boc group:

  • Prevents Unwanted Reactions : Shields the amine from electrophilic attack during alkylation .
  • Facilitates Purification : Enhances solubility in organic solvents (e.g., CH2_2Cl2_2), simplifying column chromatography .
  • Enables Controlled Deprotection : Acidic conditions (e.g., HCl/dioxane) remove Boc without disrupting the spiro core .

Q. How can computational methods predict regioselectivity in reactions involving this scaffold?

Density functional theory (DFT) calculations assess transition-state energies to predict sites of nucleophilic attack or bond cleavage. For example, the 2-oxoethyl group’s electron-withdrawing effect directs electrophiles to the less hindered azetidine ring . Molecular docking studies further elucidate interactions with biological targets, guiding derivatization for drug discovery .

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